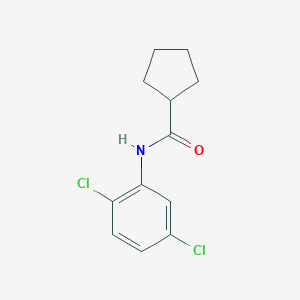![molecular formula C14H13N B289768 4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
4,5-Dimethylcyclopenta[c]quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylcyclopenta[c]quinolizine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is a bicyclic nitrogen-containing compound that has a fused cyclopentane and quinoline ring system.
科学的研究の応用
4,5-Dimethylcyclopenta[c]quinolizine has been investigated for its potential applications in several fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promise as a potential drug candidate due to its ability to interact with various receptors in the body. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In materials science, 4,5-Dimethylcyclopenta[c]quinolizine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a starting material for the synthesis of other heterocyclic compounds.
作用機序
The mechanism of action of 4,5-Dimethylcyclopenta[c]quinolizine is not fully understood. However, it is believed to interact with various receptors in the body, including dopamine and serotonin receptors. It has been shown to have both agonist and antagonist effects on these receptors, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects
4,5-Dimethylcyclopenta[c]quinolizine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to have antioxidant properties, which may make it useful in preventing or treating oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 4,5-Dimethylcyclopenta[c]quinolizine in lab experiments is its unique structure, which can lead to the synthesis of novel compounds with unique properties. However, the complex synthesis method and moderate yield of this compound can make it difficult to work with in the lab. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 4,5-Dimethylcyclopenta[c]quinolizine. One area of interest is the development of new synthetic methods that can improve the yield and efficiency of the synthesis process. Another area of interest is the investigation of the compound's potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new materials and compounds based on the structure of 4,5-Dimethylcyclopenta[c]quinolizine could lead to new applications in various fields, including materials science and organic synthesis.
Conclusion
In conclusion, 4,5-Dimethylcyclopenta[c]quinolizine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. The complex synthesis method and moderate yield of this compound can make it challenging to work with in the lab, but its unique properties make it an attractive target for further research. By investigating the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4,5-Dimethylcyclopenta[c]quinolizine, we can gain a better understanding of this compound and its potential uses.
合成法
The synthesis of 4,5-Dimethylcyclopenta[c]quinolizine is a complex process that involves multiple steps. The most common method for synthesizing this compound is through a multi-step reaction that involves the condensation of a cyclopentanone with an aromatic amine. The reaction proceeds through a series of intermediate steps, including cyclization and dehydrogenation, to form the final product. The yield of this reaction is typically moderate, ranging from 30-50%.
特性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4,5-dimethylcyclopenta[c]quinolizine |
InChI |
InChI=1S/C14H13N/c1-10-11(2)13-7-3-4-9-15(13)14-8-5-6-12(10)14/h3-9H,1-2H3 |
InChIキー |
OCNYLXNDHSMZKR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C2N3C=CC=CC3=C1C |
正規SMILES |
CC1=C2C=CC=C2N3C=CC=CC3=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





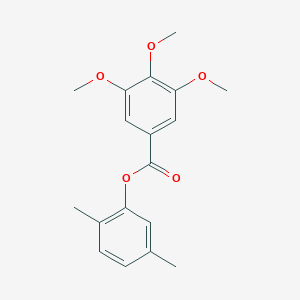
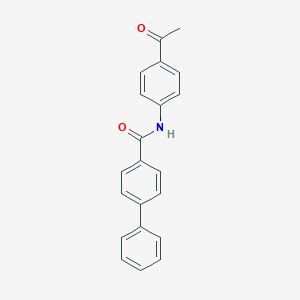
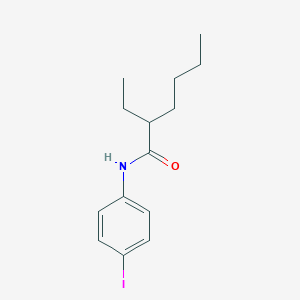

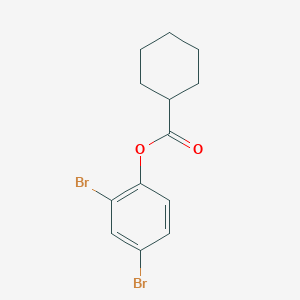
![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
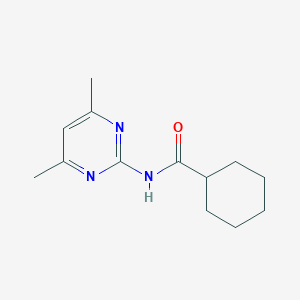

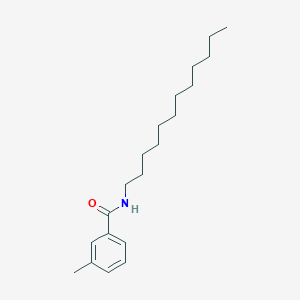
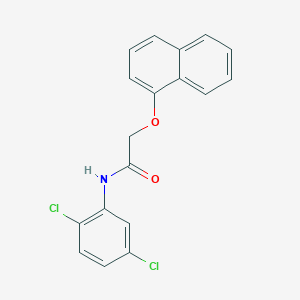
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
